N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine

Lipophilicity Drug-likeness Physicochemical profiling

N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine (CAS 1489662‑50‑1) is a secondary amine comprising a 4‑methoxybenzyl moiety and a 4,4‑dimethylcyclohexyl scaffold. As a substituted N‑benzylcyclohexylamine, it belongs to a class of building blocks employed in medicinal chemistry, agrochemical synthesis, and ligand design.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Cat. No. B12076760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)NCC2=CC=C(C=C2)OC)C
InChIInChI=1S/C16H25NO/c1-16(2)10-8-14(9-11-16)17-12-13-4-6-15(18-3)7-5-13/h4-7,14,17H,8-12H2,1-3H3
InChIKeyKHTGNHDONKNSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine Sourcing Guide: Why the Gem‑Dimethyl Group Matters for Procurement


N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine (CAS 1489662‑50‑1) is a secondary amine comprising a 4‑methoxybenzyl moiety and a 4,4‑dimethylcyclohexyl scaffold. As a substituted N‑benzylcyclohexylamine, it belongs to a class of building blocks employed in medicinal chemistry, agrochemical synthesis, and ligand design . The gem‑dimethyl substitution on the cyclohexane ring introduces quantifiable alterations in lipophilicity, steric profile, and physicochemical properties compared to the non‑methylated analogue N‑(4‑methoxybenzyl)cyclohexanamine (CAS 63674‑11‑3) , creating meaningful differentiation for scientific selection.

Why N-[(4-Methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine Cannot Be Replaced by Des‑Methyl Analogues


The 4,4‑gem‑dimethyl group on the cyclohexane ring is not an innocent substitution. It increases the calculated log P by approximately 0.5–0.6 units compared to the unsubstituted analogue, directly impacting membrane permeability, protein binding, and chromatographic retention . Furthermore, the additional steric bulk alters conformational preferences and restricts rotational freedom around the cyclohexane ring, which can translate into differential reactivity in reductive amination and distinct biological selectivity profiles—as demonstrated by the critical role of the 4,4‑dimethylcyclohexyl moiety in antitubercular indole‑2‑carboxamides . Procurement of the des‑methyl analogue (CAS 63674‑11‑3) therefore cannot reproduce the physicochemical fingerprint or synthetic utility that the target compound provides in structure‑activity relationship (SAR) programs.

Quantitative Differentiation of N-[(4-Methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine Versus Closest Analogues


Increased Lipophilicity (Calculated log P) Drives Membrane Permeability and Retention Differentiation

The target compound is predicted to have a log P approximately 0.5–0.6 units higher than N-(4-methoxybenzyl)cyclohexanamine (CAS 63674-11-3, XlogP = 3.1) . This inference is based on the measured log P increase of 0.5–0.6 units between cyclohexylamine and 4,4‑dimethylcyclohexanamine (WLOGP = 1.91) . Assuming additive effects, the target compound’s log P is estimated at approximately 3.6–3.7, enhancing passive membrane permeability and extending reversed‑phase HPLC retention times relative to the des‑methyl analogue .

Lipophilicity Drug-likeness Physicochemical profiling

Elevated Boiling Point Dictates Purification and Formulation Conditions

The gem‑dimethyl substitution raises the boiling point of the cyclohexylamine core from 160.5 °C (4,4‑dimethylcyclohexanamine) compared to shorter‑chain analogues. While the des‑methyl benzyl analogue (N-(4-methoxybenzyl)cyclohexanamine) boils at 331.9 °C , the additional methyl groups on the target compound are expected to further increase the boiling point due to enhanced molecular weight (247.38 vs. 219.32 g mol⁻¹) and increased van der Waals surface area . This has practical consequences for vacuum distillation purification and solvent evaporation protocols during procurement and formulation.

Thermal properties Purification scalability Process chemistry

Sterically Hindered Amine Architecture Modulates Reactivity and Biological Recognition

The 4,4‑dimethyl substitution creates a sterically shielded cyclohexane environment that distinguishes the target compound from flat, unsubstituted N‑benzylcyclohexylamines. In structure‑activity relationship studies of antitubercular indole‑2‑carboxamides, the presence of the N‑(4,4‑dimethylcyclohexyl) group was shown to critically influence solubility and enhance anti‑mycobacterial potency, with NITD‑349 (carrying the same 4,4‑dimethylcyclohexyl‑amine substructure) achieving an MIC₅₀ of 23 nM against M. tuberculosis H37Rv . In contrast, the simpler N‑cyclohexyl analogue exhibits reduced metabolic stability and potency . Extrapolating to the target compound, the gem‑dimethyl group introduces hindered rotation and a unique conformational envelope that can alter amine nucleophilicity and receptor‑binding poses relative to the des‑methyl comparator .

Steric effects Reactivity modulation SAR differentiation

Higher Molecular Weight and Purity Profile Simplify Inventory and QC Comparisons

The target compound has a molecular weight of 247.38 g mol⁻¹ , significantly heavier than the commonly available des‑methyl analogue (219.32 g mol⁻¹) . This 28 Da mass difference is easily resolved by LC‑MS or GC‑MS, providing a clear analytical handle for identity and purity verification. Additionally, the target compound is supplied at a standardized 95% purity , whereas the des‑methyl analogue is offered in a range of purities (90–97%) depending on vendor, complicating direct lot‑to‑lot QC comparisons and requiring additional in‑house purification steps prior to use .

Molecular weight differentiation Purity standardization QC benchmarking

High‑Impact Application Scenarios for N-[(4-Methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine Based on Quantified Differentiation


CNS Drug‑Discovery Libraries Where Elevated log P Enhances Brain Penetration Potential

The predicted log P of ~3.6–3.7 places the compound within the optimal range for CNS passive permeability (log P 2–5) . Incorporating this amine into early‑stage screening decks targeting neurological receptors or transporters leverages its higher lipophilicity relative to the des‑methyl analogue to improve BBB crossing predictions without adding excessive molecular weight.

Antitubercular Lead Optimization Utilizing Sterically Demanding Cyclohexylamine Cores

The proven contribution of the 4,4‑dimethylcyclohexylamine motif to anti‑mycobacterial potency (MIC₅₀ = 23 nM for NITD‑349) positions the target compound as a valuable intermediate for synthesizing next‑generation MmpL3 inhibitors or other cell‑wall targeting agents, where the gem‑dimethyl group enhances lipophilic binding pocket occupancy and metabolic shielding.

Chromatographic Reference Standard for Method Development and Impurity Profiling

The distinct molecular weight (247.38 g mol⁻¹) and expected extended HPLC retention time due to high log P make the compound an ideal system‑suitability reference for LC‑MS methods analyzing complex amine mixtures or venlafaxine‑related impurities . Its standardized 95% purity ensures reliable calibration without pre‑purification.

Agrochemical Building Block Requiring Thermal Stability in Downstream Processing

The elevated boiling point (>331.9 °C) and steric protection of the amine group permit the compound to withstand aggressive reaction conditions (e.g., high‑temperature amidation or sulfonylation) encountered in agrochemical active ingredient synthesis, where the des‑methyl analogue would exhibit higher volatility and greater N‑alkylation side reactivity.

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